2-(biphenyl-4-yloxy)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide is a complex organic compound with a molecular formula of C22H20N2O4S This compound is known for its unique chemical structure, which includes an aminosulfonyl group and a biphenylyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenylyloxy acetamide intermediate: This step involves the reaction of 4-biphenylyloxy acetic acid with an appropriate amine to form the acetamide intermediate.
Introduction of the aminosulfonyl group: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the aminosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The biphenylyloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted biphenylyloxy derivatives.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide involves its interaction with specific molecular targets. The aminosulfonyl group can interact with enzymes or receptors, modulating their activity. The biphenylyloxy moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
- N-[4-(aminosulfonyl)phenyl]-5-oxo-2-pyrrolidinecarboxamide
- N-[4-(aminosulfonyl)phenyl]acetamide
Uniqueness
N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)acetamide stands out due to its unique combination of the aminosulfonyl group and the biphenylyloxy moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O4S/c21-27(24,25)19-12-8-17(9-13-19)22-20(23)14-26-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)(H2,21,24,25) |
InChI Key |
HUONSMBMEUYDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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